![molecular formula C48H46O2P2 B3102996 {13-[bis(4-methylphenyl)phosphanyl]-6,7,8,8a,9,14b-hexahydro-5H-,14-dioxapentaphen-1-yl}bis(4-methylphenyl)phosphane CAS No. 1429939-32-1](/img/structure/B3102996.png)
{13-[bis(4-methylphenyl)phosphanyl]-6,7,8,8a,9,14b-hexahydro-5H-,14-dioxapentaphen-1-yl}bis(4-methylphenyl)phosphane
Overview
Description
Scientific Research Applications
Organoboration of Stannylethynylphosphanes
The study by Wrackmeyer, Kundler, and Ariza-Castolo (1994) explores the organoboration reactions of bis(trimethylstannylethynyl)phenylphosphane and related compounds. These reactions lead to the formation of alkenyl and stannole derivatives, highlighting the potential for creating complex organometallic structures with phosphorus components for material science and catalysis applications (Wrackmeyer, Kundler, & Ariza-Castolo, 1994).
Palladium Aryl Sulfonate Phosphine Catalysts
Skupov et al. (2007) discuss the synthesis of palladium aryl sulfonate phosphine complexes for use as catalysts in the copolymerization of acrylates with ethene. This study exemplifies the role of phosphorus compounds in developing advanced catalysts for polymerization processes, indicating potential applications in materials science (Skupov et al., 2007).
Synthesis of Bis(2,6-dimesityl-4-methylphenyl)phosphaarsene
Tsuji et al. (1997) describe the synthesis of a novel phosphorus compound through the coupling reaction of specific phosphine and arsine compounds. The study focuses on the properties of the radical anion of this compound, suggesting its potential application in the field of radical chemistry and material sciences (Tsuji et al., 1997).
Catalytic Properties of Alkyl-Substituted Phosphanes
Suomalainen et al. (2001) explored the impact of alkyl-substituted phosphanes on rhodium-catalyzed 1-hexene hydroformylation, demonstrating how modifications to the phosphane ligands influence catalytic performance. This research highlights the importance of phosphorus ligands in modifying catalytic activity and selectivity, which is crucial for industrial chemical processes (Suomalainen et al., 2001).
properties
IUPAC Name |
[20-bis(4-methylphenyl)phosphanyl-2,22-dioxapentacyclo[12.8.0.01,10.03,8.016,21]docosa-3(8),4,6,16(21),17,19-hexaen-4-yl]-bis(4-methylphenyl)phosphane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H46O2P2/c1-32-14-22-40(23-15-32)51(41-24-16-33(2)17-25-41)44-12-5-8-36-30-38-10-7-11-39-31-37-9-6-13-45(47(37)50-48(38,39)49-46(36)44)52(42-26-18-34(3)19-27-42)43-28-20-35(4)21-29-43/h5-6,8-9,12-29,38-39H,7,10-11,30-31H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOSBHUTQQGVPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC4=C3OC56C(C4)CCCC5CC7=C(O6)C(=CC=C7)P(C8=CC=C(C=C8)C)C9=CC=C(C=C9)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H46O2P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
716.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{13-[bis(4-methylphenyl)phosphanyl]-6,7,8,8a,9,14b-hexahydro-5H-,14-dioxapentaphen-1-yl}bis(4-methylphenyl)phosphane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.